molecular formula C48H25N4O8Pd-3 B13142555 Tetra(4-carboxyphenyl)porphyrinatopalladium

Tetra(4-carboxyphenyl)porphyrinatopalladium

Katalognummer: B13142555
Molekulargewicht: 892.2 g/mol
InChI-Schlüssel: PRCLVHYMQQEINC-UHFFFAOYSA-I
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetra(4-carboxyphenyl)porphyrinatopalladium is a metalloporphyrin complex where palladium is coordinated to a porphyrin ring substituted with four carboxyphenyl groups. This compound is known for its unique photophysical and photochemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetra(4-carboxyphenyl)porphyrinatopalladium typically involves the following steps:

    Preparation of Tetra(4-carboxyphenyl)porphyrin: This is achieved by condensing pyrrole with 4-carboxybenzaldehyde under acidic conditions to form the porphyrin macrocycle.

    Metallation with Palladium: The porphyrin is then reacted with a palladium salt, such as palladium(II) chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Tetra(4-carboxyphenyl)porphyrinatopalladium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized porphyrin derivatives, while substitution can yield various functionalized porphyrins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetra(4-carboxyphenyl)porphyrin: The non-metallated version of the compound.

    Zinc Tetra(4-carboxyphenyl)porphyrin: A similar compound where zinc is coordinated to the porphyrin ring.

    Tin Tetra(4-carboxyphenyl)porphyrin: Another metalloporphyrin with tin as the central metal.

Uniqueness

Tetra(4-carboxyphenyl)porphyrinatopalladium is unique due to its specific photophysical properties and its ability to act as a catalyst in various chemical reactions. The presence of palladium enhances its catalytic activity and stability compared to other similar compounds .

Eigenschaften

Molekularformel

C48H25N4O8Pd-3

Molekulargewicht

892.2 g/mol

IUPAC-Name

hydron;palladium(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

InChI

InChI=1S/C48H30N4O8.Pd/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-5

InChI-Schlüssel

PRCLVHYMQQEINC-UHFFFAOYSA-I

Kanonische SMILES

[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Pd+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.